molecular formula C13H24ClNO2 B1397366 2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride CAS No. 1219980-89-8

2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride

Cat. No. B1397366
M. Wt: 261.79 g/mol
InChI Key: FYRTVPBYONCFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride is C13H24ClNO2 . The structure is likely complex, given the presence of multiple functional groups. For a detailed structural analysis, it is recommended to use specialized software or databases that can provide 3D molecular structures.

Scientific Research Applications

Sigma-Selective Compounds

A study by Hudkins, Mailman, and DeHaven-Hudkins (1994) explored compounds including derivatives of 1-phenylcyclopentanecarboxylate (closely related to 2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride). They found these compounds to be potent sigma ligands, contributing to the understanding of sigma recognition sites which could be relevant for developing novel high-affinity sigma-selective agents. This research has implications for understanding diverse structures that bind with high affinity to sigma sites, aiding in the study of biology at these sites (Hudkins, R., Mailman, R., & DeHaven-Hudkins, D., 1994).

Preparation of Antidotes for Anticholinesterase Poisoning

In 1962, Bannard, Parkkari, and Coleman investigated the preparation of antidotes for anticholinesterase poisoning. They utilized potassium 1-phenylcyclopentanecarboxylate and derivatives to synthesize compounds like 2-(ethyl-2′-fluoroethylamino)ethyl 1-phenylcyclopentanecarboxylate hydrochlorides. These findings are significant for developing treatments against certain types of poisonings (Bannard, R., Parkkari, J., & Coleman, I. W., 1962).

Cytotoxic and Anticancer Agents

Dimmock, Vashishtha, Quail, Pugazhenthi, Zimpel, Sudom, Allen, Kao, Balzarini, and De Clercq (1998) synthesized compounds related to 1-aryl-3-diethylamino-1-propanone hydrochlorides, which demonstrated significant cytotoxicity towards various cells, indicating potential as anticancer agents. This shows the relevance of compounds structurally related to 2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride in cancer research (Dimmock, J., Vashishtha, S., Quail, J., Pugazhenthi, U., Zimpel, Z., Sudom, A., Allen, T., Kao, G., Balzarini, J., & De Clercq, E., 1998).

Potential Antidepressants and Tranquilizers

Vejdělek and Protiva (1990) explored the synthesis of compounds, including 2-(1-piperidinyl)ethyl derivatives, showing potential as antidepressants and tranquilizers. This indicates the application of 2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride in psychiatric drug development (Vejdělek, Z., & Protiva, M., 1990).

Local Anesthetic Drugs

Schmidt (2005) characterized local anaesthetic drugs related to 1-(1-piperidinyl)-1-propanone hydrochloride, which is structurally similar to 2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride. This research contributes to the understanding of the physical properties and stability of local anesthetic drugs (Schmidt, A. C., 2005).

properties

IUPAC Name

2-piperidin-3-ylethyl cyclopentanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2.ClH/c15-13(12-5-1-2-6-12)16-9-7-11-4-3-8-14-10-11;/h11-12,14H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRTVPBYONCFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride

CAS RN

1219980-89-8
Record name Cyclopentanecarboxylic acid, 2-(3-piperidinyl)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219980-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride
Reactant of Route 4
2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride
Reactant of Route 5
2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride
Reactant of Route 6
2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.